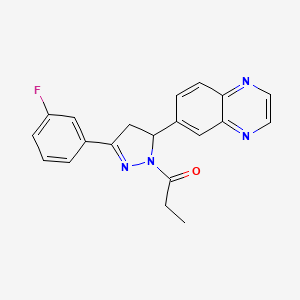![molecular formula C18H15BrN4O3S B2646641 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380179-31-5](/img/structure/B2646641.png)
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone-based compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the inhibition of PTPs, which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The compound binds to the active site of PTPs, thereby preventing the dephosphorylation of tyrosine residues on target proteins. This results in the activation of downstream signaling pathways that lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and anti-cancer properties by inhibiting the activity of PTPs. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one in laboratory experiments include its potent inhibitory activity against PTPs, which are involved in the regulation of various cellular processes. It is also relatively easy to synthesize and has been optimized to yield high purity and good yields. However, the compound has some limitations in laboratory experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The future directions for research on 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one include the development of more potent and selective inhibitors of PTPs. It is also important to investigate the potential applications of the compound in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of the compound in animal models and humans. Additionally, the compound could be used as a tool compound to investigate the role of PTPs in various cellular processes.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against PTPs, anti-inflammatory and anti-cancer properties, and relatively simple synthesis method make it an attractive compound for further investigation.
Synthesis Methods
The synthesis of 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the reaction of 2-bromo-1-(2-bromophenyl)ethanone with sodium azide to form 2-azido-1-(2-bromophenyl)ethanone. This intermediate is then reacted with 3-aminopyridazine-6-carboxylic acid to obtain the final product. The synthesis method is relatively simple and has been optimized to yield high purity and good yields of the compound.
Scientific Research Applications
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes, including protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes. It has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-15-3-1-2-4-17(15)27(25,26)22-11-14(12-22)23-18(24)6-5-16(21-23)13-7-9-20-10-8-13/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWPZXPVHLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

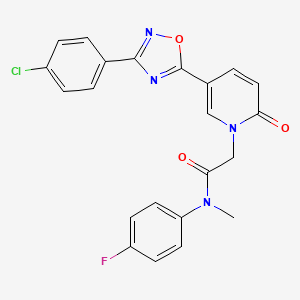

![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)
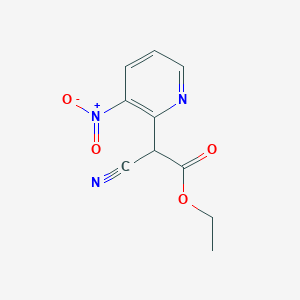
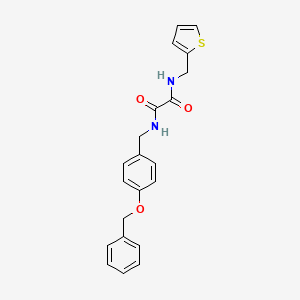
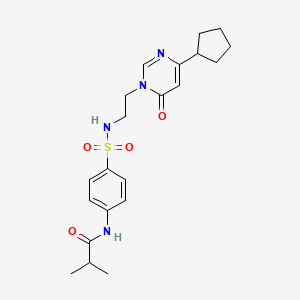
![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
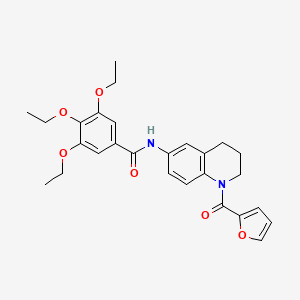
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

